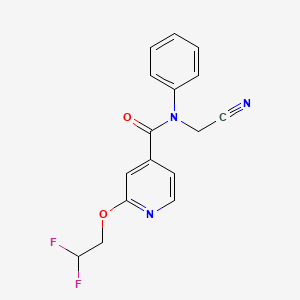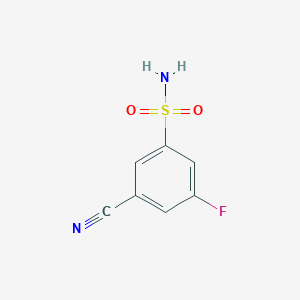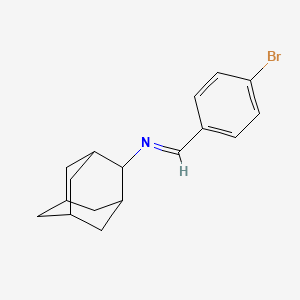
N-(2-adamantyl)-1-(4-bromophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the synthesis of N-(2-adamantyl)-1-(4-bromophenyl)methanimine is not explicitly detailed in the provided papers, the synthesis of similar adamantane derivatives can be found. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative, which is a process involving excited-state intramolecular gamma-hydrogen-transfer reactions . This suggests that the synthesis of adamantane derivatives can involve complex photochemical processes.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by their cage-like framework, which can be confirmed by spectroscopic methods and X-ray analysis . The structure of the related compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined using X-ray diffraction, showcasing a monoclinic system with specific geometric parameters . This indicates that adamantane derivatives can have well-defined crystalline structures, which can be analyzed using advanced techniques like X-ray diffraction.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(2-adamantyl)-1-(4-bromophenyl)methanimine. However, the photochemical synthesis of related compounds suggests that adamantane derivatives can undergo complex reactions, including intramolecular hydrogen-transfer . Additionally, the presence of functional groups such as bromine in the related compounds indicates potential reactivity for substitution or coupling reactions, which could be relevant for N-(2-adamantyl)-1-(4-bromophenyl)methanimine.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be inferred from the related compounds discussed in the papers. For example, the crystal of a related compound is described with specific space group parameters, volume, and density, indicating that adamantane derivatives can form stable crystalline structures with measurable physical properties . The weak hydrogen bonds among molecules contribute to the three-dimensional stacking of the molecule, which could be a common feature among adamantane derivatives, including N-(2-adamantyl)-1-(4-bromophenyl)methanimine.
科学的研究の応用
Synthesis and Characterization
- N-(2-adamantyl)-1-(4-bromophenyl)methanimine derivatives have been synthesized through Suzuki cross-coupling reactions. These derivatives display a variety of electron-donating and withdrawing functional groups, well-tolerated in reaction conditions. Structural properties of these molecules have been explored using Density Functional Theory (DFT), highlighting their reactivity and potential sites for further chemical interactions (Rizwan et al., 2018).
Structural Analysis and Isomorphism
- The crystal structures of imidazole-4-imines, closely related to N-(2-adamantyl)-1-(4-bromophenyl)methanimine, have been studied. These compounds exhibit significant isomorphism and crystallize in the triclinic space group. Their structures contain symmetry-independent but conformationally similar molecules, providing insights into weak specific intermolecular interactions like C–H⋯N hydrogen bonds and π–π interactions (Skrzypiec et al., 2012).
Reactivity and Synthetic Utility
- Research on monomeric arylpalladium halide complexes containing derivatives of N-(2-adamantyl)-1-(4-bromophenyl)methanimine reveals insights into their stabilization by agostic interactions. These complexes demonstrate potential in palladium-catalyzed cross-coupling reactions, showcasing the synthetic utility of these compounds in creating various organic products (Stambuli et al., 2002).
Photochemical Applications
- Studies on hydroxymethylphenols substituted with 2-hydroxy-2-adamantyl moiety, related to N-(2-adamantyl)-1-(4-bromophenyl)methanimine, have shown their capability in undergoing photochemical reactions. This research provides insights into the formation and chemistry of long-lived adamantylidene-quinone methides, important for understanding the photochemical properties of related compounds (Basarić et al., 2010).
Applications in Polymer Science
- N-(2-adamantyl)-1-(4-bromophenyl)methanimine derivatives have been utilized in the synthesis of copolymers with methyl methacrylate and styrene. These studies provide insights into copolymer compositions, reactivity ratios, and the effects of copolymer composition on thermal stability and glass transition temperatures (Mathias et al., 2001).
特性
IUPAC Name |
N-(2-adamantyl)-1-(4-bromophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFMAXEXMZJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
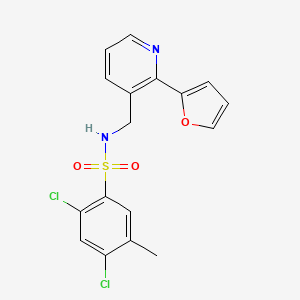
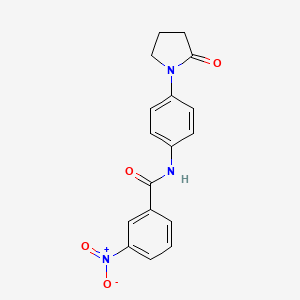
![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)


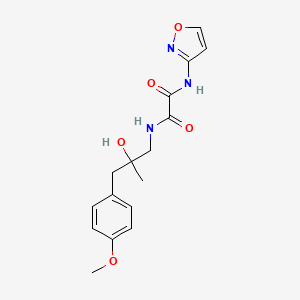
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)
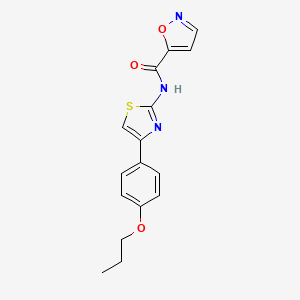
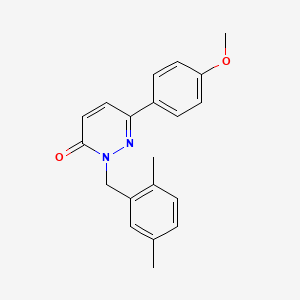

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)
